molecular formula C12H13F3O3 B8375506 Ethyl 3-(4'-hydroxy-2'-(trifluoromethyl)phenyl)propionate

Ethyl 3-(4'-hydroxy-2'-(trifluoromethyl)phenyl)propionate

Cat. No.: B8375506
M. Wt: 262.22 g/mol
InChI Key: LGTAETGNPOLTPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-(4’-hydroxy-2’-(trifluoromethyl)phenyl)propionate is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further substituted with a hydroxy group and an ethyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(4’-hydroxy-2’-(trifluoromethyl)phenyl)propionate typically involves the esterification of 3-(4’-hydroxy-2’-(trifluoromethyl)phenyl)propionic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:

3-(4’-hydroxy-2’-(trifluoromethyl)phenyl)propionic acid+ethanolacid catalystEthyl 3-(4’-hydroxy-2’-(trifluoromethyl)phenyl)propionate+water\text{3-(4'-hydroxy-2'-(trifluoromethyl)phenyl)propionic acid} + \text{ethanol} \xrightarrow{\text{acid catalyst}} \text{Ethyl 3-(4'-hydroxy-2'-(trifluoromethyl)phenyl)propionate} + \text{water} 3-(4’-hydroxy-2’-(trifluoromethyl)phenyl)propionic acid+ethanolacid catalyst​Ethyl 3-(4’-hydroxy-2’-(trifluoromethyl)phenyl)propionate+water

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems and advanced purification techniques such as distillation and crystallization ensures the production of high-purity Ethyl 3-(4’-hydroxy-2’-(trifluoromethyl)phenyl)propionate.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4’-hydroxy-2’-(trifluoromethyl)phenyl)propionate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of 3-(4’-oxo-2’-(trifluoromethyl)phenyl)propionic acid.

    Reduction: Formation of 3-(4’-hydroxy-2’-(trifluoromethyl)phenyl)propanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-(4’-hydroxy-2’-(trifluoromethyl)phenyl)propionate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly those containing trifluoromethyl groups, which are important in medicinal chemistry.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and pharmacological properties.

    Industry: Utilized in the development of new materials with enhanced properties, such as increased stability and resistance to degradation.

Mechanism of Action

The mechanism of action of Ethyl 3-(4’-hydroxy-2’-(trifluoromethyl)phenyl)propionate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The hydroxy group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The ester group can undergo hydrolysis to release the active acid form, which can further interact with enzymes and receptors.

Comparison with Similar Compounds

Ethyl 3-(4’-hydroxy-2’-(trifluoromethyl)phenyl)propionate can be compared with other similar compounds, such as:

    Ethyl 3-(4’-hydroxyphenyl)propionate: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.

    Ethyl 3-(4’-methoxy-2’-(trifluoromethyl)phenyl)propionate: Contains a methoxy group instead of a hydroxy group, affecting its reactivity and interactions.

    Ethyl 3-(4’-hydroxy-2’-(difluoromethyl)phenyl)propionate: Contains a difluoromethyl group, which has different electronic and steric effects compared to the trifluoromethyl group.

The presence of the trifluoromethyl group in Ethyl 3-(4’-hydroxy-2’-(trifluoromethyl)phenyl)propionate imparts unique properties, such as increased metabolic stability and enhanced biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H13F3O3

Molecular Weight

262.22 g/mol

IUPAC Name

ethyl 3-[4-hydroxy-2-(trifluoromethyl)phenyl]propanoate

InChI

InChI=1S/C12H13F3O3/c1-2-18-11(17)6-4-8-3-5-9(16)7-10(8)12(13,14)15/h3,5,7,16H,2,4,6H2,1H3

InChI Key

LGTAETGNPOLTPJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC1=C(C=C(C=C1)O)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

Into a 500-mL round-bottom flask, was placed ethyl (2E)-3-[4-hydroxy-2-(trifluoromethyl)phenyl]prop-2-enoate (2.6 g, 9.99 mmol, 1.00 equiv), ethanol (40 mL), Palladium carbon (5 g). To the above hydrogen was introduced in. The resulting solution was stirred for overnight at 25° C. The solids were filtered out. The resulting mixture was concentrated under vacuum. This resulted in 1.4 g (crude) of ethyl 3-[4-hydroxy-2-(trifluoromethyl)phenyl]propanoate as light yellow oil.
Quantity
2.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Palladium carbon
Quantity
5 g
Type
catalyst
Reaction Step Three
Quantity
40 mL
Type
solvent
Reaction Step Four

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